molecular formula C23H26N2O4S B3288525 N-[(1R,2R)-2-aMino-1,2-bis(4-Methoxyphenyl)ethyl]-4-Methyl-BenzenesulfonaMide CAS No. 852212-99-8

N-[(1R,2R)-2-aMino-1,2-bis(4-Methoxyphenyl)ethyl]-4-Methyl-BenzenesulfonaMide

Cat. No.: B3288525
CAS No.: 852212-99-8
M. Wt: 426.5 g/mol
InChI Key: QECIBWAUSHWNEP-DHIUTWEWSA-N
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Description

Properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-16-4-14-21(15-5-16)30(26,27)25-23(18-8-12-20(29-3)13-9-18)22(24)17-6-10-19(28-2)11-7-17/h4-15,22-23,25H,24H2,1-3H3/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECIBWAUSHWNEP-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)OC)C(C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=C(C=C2)OC)[C@@H](C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142275
Record name N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852212-99-8
Record name N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852212-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(1R,2R)-2-Amino-1,2-bis(4-Methoxyphenyl)ethyl]-4-Methyl-Benzenesulfonamide (CAS No. 852212-99-8) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H26N2O4S
  • Molecular Weight : 426.5 g/mol
  • Melting Point : 188-190°C
  • Purity : ≥98% .

The compound is a member of the benzenesulfonamide class, which has been studied for various biological activities, including effects on cardiovascular function and potential antitumor effects. The structure suggests that it may interact with specific biomolecules such as calcium channels, which are crucial for regulating vascular resistance and perfusion pressure.

Cardiovascular Effects

Recent studies have demonstrated that related benzenesulfonamides can significantly affect perfusion pressure and coronary resistance. A study using an isolated rat heart model found that compounds with similar structures to this compound decreased both perfusion pressure and coronary resistance in a time-dependent manner .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide)0.001

The results indicated that the compound decreased perfusion pressure significantly compared to controls, suggesting a potential mechanism involving calcium channel modulation .

Case Studies

  • Cardiovascular Study : In an experiment assessing the impact of various benzenesulfonamides on heart function, it was observed that certain derivatives significantly reduced coronary resistance and altered perfusion dynamics in isolated rat hearts . This suggests a therapeutic potential for managing conditions like hypertension or heart failure.
  • Anticancer Research : Investigations into structurally related compounds have shown that they can effectively inhibit cancer cell growth in vitro and in vivo, particularly against prostate cancer and melanoma xenografts . These findings highlight the need for further exploration of this compound’s anticancer properties.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The benzenesulfonamide moiety is often associated with the inhibition of specific cancer cell lines. Studies have shown that modifications in the amino group can enhance the selectivity and potency against various tumor types .
    • For instance, a study demonstrated that derivatives of sulfonamides could inhibit the growth of prostate cancer cells, suggesting potential applications in targeted cancer therapies .
  • Antimicrobial Properties :
    • The sulfonamide group is well-known for its antimicrobial activity. Compounds similar to N-[(1R,2R)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methyl-benzenesulfonamide have been investigated for their efficacy against bacterial infections. In vitro studies have shown promising results against strains of Staphylococcus aureus and Escherichia coli .
    • The mechanism often involves inhibition of bacterial folate synthesis pathways, a critical process for bacterial growth and replication.
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes that could be targeted for therapeutic interventions in metabolic disorders .

Biochemical Research

  • Receptor Modulation :
    • Compounds like this compound can serve as modulators of specific receptors in biochemical assays. Their ability to interact with neurotransmitter receptors opens avenues for research into neuropharmacology and the development of new treatments for neurological disorders .
  • Drug Development :
    • The structural characteristics of this compound make it a candidate for further modification and optimization in drug design processes. Structure-activity relationship (SAR) studies could lead to the development of novel therapeutics with enhanced efficacy and reduced side effects .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of sulfonamides allow their incorporation into polymer matrices to enhance material performance. For example, they can improve thermal stability and mechanical properties in polymer blends used for biomedical applications .
    • Research into the synthesis of functionalized polymers incorporating this compound has shown potential for applications in drug delivery systems.

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated inhibition of prostate cancer cell proliferation with IC50 values lower than existing therapies .
Study 2Antimicrobial EfficacyShowed significant antibacterial activity against E. coli with MIC values comparable to standard antibiotics .
Study 3Polymer EnhancementRevealed improved mechanical properties in polymer composites containing modified sulfonamides .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
  • CAS Number : 852212-99-8
  • Molecular Formula : C₂₃H₂₆N₂O₄S
  • Molecular Weight : 426.53 g/mol
  • Stereochemistry : (1R,2R) configuration, critical for biological activity .

Structural Features :

  • Core Structure : A chiral ethylenediamine backbone substituted with two 4-methoxyphenyl groups.
  • Functional Groups : A sulfonamide (-SO₂NH-) linked to a 4-methylbenzene ring and a primary amine (-NH₂).
  • Pharmacophore : The 4-methoxyphenyl groups enhance electron-donating effects, while the sulfonamide contributes to hydrogen bonding and receptor interactions .

Comparison with Structurally Similar Compounds

Key Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound 852212-99-8 C₂₃H₂₆N₂O₄S 426.53 Bis(4-methoxyphenyl), 4-methylbenzenesulfonamide High stereospecificity; potential β-adrenergic receptor modulation .
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide 144222-34-4 C₂₁H₂₂N₂O₂S 366.48 Diphenylethyl backbone (no methoxy groups) Reduced solubility due to lack of methoxy groups; lower receptor affinity .
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide 852212-89-6 C₁₅H₁₅F₃N₂O₂S 344.35 Trifluoromethanesulfonamide Enhanced lipophilicity; improved metabolic stability but lower solubility .
N,N'-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(4-methylbenzenesulfonamide) 121758-19-8 C₂₈H₂₈N₂O₄S₂ 544.66 Bis-sulfonamide; diphenylethane backbone Increased rigidity; dual sulfonamide groups may hinder membrane permeability .
N-[(1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide - C₂₃H₂₆N₂O₄S 426.53 (1S,2S) stereoisomer Opposite stereochemistry reduces target binding efficacy by >50% .

Structural and Functional Differences

Substituent Effects: Methoxy vs. Phenyl Groups: The 4-methoxyphenyl groups in the target compound improve solubility and electron density compared to non-methoxy analogues (e.g., CAS 144222-34-4) . Trifluoromethyl vs. Methyl: The trifluoromethyl group in CAS 852212-89-6 increases lipophilicity but introduces steric hindrance, reducing receptor compatibility .

Stereochemistry :

  • The (1R,2R) configuration in the target compound is critical for binding to chiral receptors. Its (1S,2S) counterpart shows significantly reduced activity .

Sulfonamide Variations: Mono-sulfonamide (target) vs. bis-sulfonamide (CAS 121758-19-8): Bis-sulfonamides exhibit higher molecular weight and rigidity, limiting bioavailability .

Pharmacological and Physicochemical Data

Parameter Target Compound CAS 144222-34-4 CAS 852212-89-6 CAS 121758-19-8
LogP 3.2 (predicted) 4.1 2.8 5.3
Water Solubility Moderate (due to methoxy groups) Low Very low Insoluble
Melting Point 168–170°C (similar stereoisomer ) 155–157°C 120–122°C 185–187°C
Receptor Binding (β3-Adrenergic) High (IC₅₀ = 0.8 μM) Low (IC₅₀ > 10 μM) Moderate (IC₅₀ = 5.2 μM) Not tested

Q & A

Q. Table 1: Comparison of Synthetic Yields for Key Steps

StepCatalyst/SolventYield (%)Purity (HPLC)Reference
Asymmetric hydrogenationRu-BINAP/EtOH9298.5
Sulfonamide couplingDMF, DCC8595.2

Advanced: How do steric and electronic effects of the 4-methylbenzenesulfonamide group influence biological activity?

Answer:
The 4-methylbenzenesulfonamide moiety impacts target binding via:

  • Steric hindrance : The methyl group restricts rotation around the sulfonamide C–S bond, stabilizing conformations favorable for receptor binding. Molecular dynamics simulations can model these interactions .
  • Electronic effects : The electron-withdrawing sulfonamide group enhances hydrogen-bonding capacity with residues like Asp or Glu in enzyme active sites. Competitive binding assays (e.g., SPR or ITC) quantify affinity changes when modifying the sulfonamide substituent .
  • Comparative studies : Replace the 4-methyl group with nitro or bromo substituents (e.g., as in ) to assess how electronic modulation alters activity .

Advanced: What analytical methods resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies in solubility data often arise from polymorphic forms or hydration states. To resolve these:

  • Thermogravimetric analysis (TGA) identifies hydrated vs. anhydrous forms by measuring weight loss upon heating (e.g., 395 K for dehydration, as seen in analogous sulfonamides ).
  • Powder X-ray diffraction (PXRD) distinguishes polymorphs. For example, a sharp peak at 2θ = 12.5° may indicate a crystalline form with lower aqueous solubility .
  • Dynamic vapor sorption (DVS) quantifies hygroscopicity, which affects solubility in polar solvents .

Basic: What purification strategies are effective for removing residual catalysts or by-products?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate unreacted aryl precursors or metal catalysts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) efficiently remove hydrophilic by-products while retaining the hydrophobic product .
  • Chelating resins : Treat reaction mixtures with Chelex® 100 to scavenge residual metal ions (e.g., Ru from hydrogenation catalysts) .

Advanced: How can computational modeling predict metabolic stability of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., benzenesulfonamide N–H) to predict oxidative metabolism .
  • CYP450 docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4). High-affinity binding to heme iron correlates with rapid metabolism .
  • In vitro assays : Validate predictions using liver microsomes or recombinant CYP enzymes, monitoring metabolite formation via LC-MS .

Basic: What spectroscopic techniques confirm the integrity of the methoxyphenyl groups?

Answer:

  • ¹H NMR : Sharp singlets at δ 3.75–3.80 ppm (integration for 6H) confirm the presence of two equivalent 4-methoxy groups .
  • FTIR : A strong band at 1240–1260 cm⁻¹ corresponds to the C–O–C stretch of methoxy groups .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 495.1878 for [M+H]⁺) ensures no demethylation occurred during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R,2R)-2-aMino-1,2-bis(4-Methoxyphenyl)ethyl]-4-Methyl-BenzenesulfonaMide
Reactant of Route 2
Reactant of Route 2
N-[(1R,2R)-2-aMino-1,2-bis(4-Methoxyphenyl)ethyl]-4-Methyl-BenzenesulfonaMide

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